Dibenzo(c,g)phenanthrene

描述

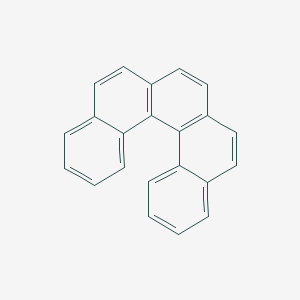

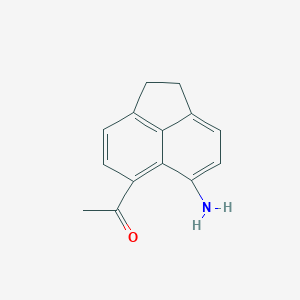

Dibenzo(c,g)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 . It is a nonplanar molecule consisting of the fusion of four fused benzene rings .

Synthesis Analysis

Dibenzo(c,g)phenanthrene can be synthesized from a benzyl-type binaphthyl disulfone. The racemic compound is treated with lithium diisopropylamide (LDA), which affords dl-dibenzo(c,g)phenanthrene in a moderate yield . Another synthesis method involves intramolecular Friedel-Crafts alkylation of 1-(hydroxymethyl)5helicenes, leading to 10,11-methano-bridged dibenzo[c,g]phenanthrenes .Molecular Structure Analysis

The molecular structure of Dibenzo(c,g)phenanthrene can be represented by the InChI string:InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H . The molecule has a complex structure with multiple fused benzene rings . Physical And Chemical Properties Analysis

Dibenzo(c,g)phenanthrene has a molecular weight of 278.3 g/mol . It has a complexity of 361 and a topological polar surface area of 0 Ų . The molecule has no rotatable bonds, hydrogen bond donors, or hydrogen bond acceptors .科学研究应用

Electronic absorption, polarized excitation, and circular dichroism spectra of Dibenzo(c,g)phenanthrene have been studied for their spectral characteristics, aiding in understanding the molecular structure and properties of such compounds (Brown, Kemp, & Mason, 1971).

Dibenzo(c,g)phenanthrene has been utilized in the palladium-catalyzed synthesis of Dibenzo[de,g]quinolines, demonstrating a novel approach to producing aporphine-related heterocycles (Gies, Pfeffer, Sirlin, & Spencer, 1999).

Research has been conducted on the formation of Dibenzo(f, h)phenanthro[9,10-c]cinnoline from related compounds, contributing to the understanding of molecular transformations and structural analysis (Hughes & Prankprakma, 1966).

The photooxygenation of alkynylperylenes leading to the formation of regioisomeric Dibenzo(jk,mn)phenanthrene-4,5-diones has been studied, providing insights into the reactivity of these compounds under specific conditions (Maeda et al., 2007).

The flash vacuum pyrolysis of 5-Diazodibenzo(ad)cycloheptene revealed insights into the rearrangement of aromatic carbenes, contributing to the understanding of chemical reaction mechanisms and molecular stability (Tomioka & Kobayashi, 1991).

Studies on the structure of Hexabenzotriphenylene, related to Dibenzo(c,g)phenanthrene, have helped in understanding the structural aspects of polycyclic aromatic compounds and their conformational preferences (Barnett, Ho, Baldridge, & Pascal, 1999).

Research on the OH radical-initiated gas-phase reaction products of phenanthrene, related to Dibenzo(c,g)phenanthrene, has contributed to the understanding of atmospheric chemistry and environmental degradation of polycyclic aromatic hydrocarbons (Helmig & Harger, 1994).

The electrophilic aromatic reactivity of Dibenzo(c,g)phenanthrene has been studied, providing insights into the reactivity patterns and substitution reactions of such compounds (Guen, Shafig, & Taylor, 1979).

属性

IUPAC Name |

pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCLJPYZMKPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172135 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo(c,g)phenanthrene | |

CAS RN |

188-52-3 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)